molecular formula C16H19BrN4OS B4773835 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4773835
M. Wt: 395.3 g/mol
InChI Key: BUIISBPREAAGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol, also known as BMBT, is a synthetic compound that belongs to the family of 1,2,4-triazole derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its antimicrobial, anticancer, and antifungal properties. In pharmacology, 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been evaluated for its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. In biochemistry, 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been used as a probe to study the binding sites of proteins and enzymes.

Mechanism of Action

The mechanism of action of 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to act by binding to the active site of enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has also been found to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and physiological effects:
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial activity against a variety of bacteria and fungi. 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has also been shown to have anticancer activity in vitro against a range of cancer cell lines. In addition, 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. This makes it a cost-effective alternative to natural compounds. However, one limitation of using 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential therapeutic applications. Finally, further research could be conducted to optimize the synthesis method of 4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol to improve its purity and yield.

properties

IUPAC Name

4-[(3-bromo-4-methoxyphenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4OS/c1-22-14-8-7-11(9-13(14)17)10-18-21-15(19-20-16(21)23)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIISBPREAAGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
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4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
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4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol

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